10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
CAS No.: 119570-59-1
Cat. No.: VC0042373
Molecular Formula: C₂₂H₂₆N₂O₅S
Molecular Weight: 430.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119570-59-1 |
|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₅S |
| Molecular Weight | 430.52 |
Introduction
Chemical Properties
Chemical Structure and Nomenclature
The IUPAC name for this compound is (Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine . This systematic name identifies the key structural components of the molecule:
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The phenothiazine core structure (5-oxophenothiazin)
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The 10-position substituent (N,N,2-trimethyl-3-propan-1-amine)
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The maleate salt component ((Z)-but-2-enedioic acid)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C18H22N2OS·C4H4O4 | |
| CAS Number | 119570-59-1 | |
| IUPAC Name | (Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
The maleate salt formation is particularly significant as it affects several physicochemical properties including solubility, dissolution rate, stability, and potentially bioavailability if used in biological systems. The maleate counterion typically improves the stability of the compound during storage and handling compared to the free base form.
Research Status and Market Availability
| Information | Details | Source |
|---|---|---|
| Supplier | Cymit Quimica | |
| Quantity | 100 mg | |
| Price | 1,199.00 € | |
| Patent Status | Potentially restricted |
Structural Analysis and Comparisons
Key Structural Features
The molecular architecture of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate contains several key features that likely determine its chemical behavior and potential biological activity:
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The phenothiazine core: This tricyclic structure provides the fundamental scaffold common to phenothiazine derivatives and contributes to planar aromatic interactions with biological targets.
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The 5-oxide modification: Oxidation of the sulfur atom creates an S-oxide group that significantly alters the electronic distribution within the phenothiazine core. This modification typically:
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Increases polarity and water solubility
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Changes the hydrogen bonding capacity
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Alters the metabolic stability and pathway
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Modifies the three-dimensional conformation of the molecule
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The 10-(3-dimethylamino-2-methylpropyl) substituent: This sidechain at position 10 introduces:
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A basic nitrogen center (the dimethylamino group) that can form ionic interactions
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A stereogenic center at the methyl-substituted carbon
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A flexible three-carbon chain that creates distance between the core and the basic center
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Potential for additional hydrogen bonding interactions
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The maleate counterion: This component:
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Enhances water solubility through salt formation
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Contributes to crystal packing and solid-state properties
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May affect dissolution behavior and stability
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Potentially influences absorption if used in biological systems
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Comparative Analysis
Structural comparison with related compounds provides insight into how 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate fits within the broader landscape of phenothiazine derivatives.
The related compound 10-(3-(Dimethylamino)-2-methylpropyl)-phenothiazine-2-carbonitrile maleate (Cyamemazine maleate) shares the same dimethylamino-methylpropyl substituent at position 10 but features a carbonitrile group at position 2 rather than an oxide at position 5 . This difference likely results in distinct electronic properties and potentially different receptor interactions.
The simpler compound Phenothiazine-5-oxide serves as a structural foundation, sharing the core phenothiazine scaffold with oxidation at the sulfur position but lacking the specialized substituent at position 10 . This more basic structure provides a reference point for understanding how the addition of the dimethylamino-methylpropyl group might modify the properties of the phenothiazine-5-oxide system.
These structural relationships establish a framework for understanding structure-activity relationships within this class of compounds, potentially guiding future research and development efforts.
Future Research Directions
Pharmacological Characterization
A comprehensive pharmacological profile of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate would significantly advance our understanding of this compound. Key investigations might include:
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Receptor binding assays to determine affinity for dopamine, serotonin, histamine, and other relevant receptors
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Functional assays to assess whether the compound acts as an agonist, antagonist, or has more complex effects
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In vitro metabolism studies to identify major metabolic pathways and metabolites
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Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles
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Toxicological assessment to identify potential safety concerns
These studies would provide fundamental data necessary for evaluating the compound's potential in various applications.
Synthetic Optimization
Development of improved synthetic methods could enhance the accessibility of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate for research purposes. Potential areas for optimization include:
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More efficient routes to the phenothiazine-5-oxide core
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Selective and high-yielding methods for N-alkylation
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Stereoselective synthesis if the stereochemistry at the methyl-substituted carbon is significant
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Scalable procedures suitable for larger-scale production
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Green chemistry approaches to reduce environmental impact
Advances in synthetic methodology could reduce production costs and increase availability, facilitating more extensive research.
Structure-Activity Relationship Studies
Systematic modification of the structure of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate could generate valuable data on how specific structural elements contribute to its properties. Potential modifications might include:
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Variations in the position of the oxide (e.g., 5-oxide versus other positions)
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Modifications to the dimethylamino group (e.g., other tertiary amines)
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Alterations to the chain length between the phenothiazine core and the basic nitrogen
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Introduction of additional substituents on the phenothiazine core
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Exploration of alternative salt forms beyond the maleate
Such studies could identify structural features critical for specific activities, potentially guiding the design of optimized derivatives.
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